molecular formula C₅H₁₁Cl₃Si B129440 Pentyltrichlorosilane CAS No. 107-72-2

Pentyltrichlorosilane

Cat. No. B129440
Key on ui cas rn: 107-72-2
M. Wt: 205.6 g/mol
InChI Key: KWDQAHIRKOXFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04276426

Procedure details

The process described in Example 2 is repeated, except that 1.5 liters of a mixture prepared from isomeric pentenes (10 percent by weight of 2-methylbutene-1, 82 percent by weight of 2-methylbutene-2 and 8 percent by weight of pentenes having an undetermined structure) and 10 ml of the catalytic solution are substituted for the trichlorosilane, allyl chloride and catalytic solution. About 98.6 percent of the trichlorosilane employed is reacted and 14.5 mol percent per hour of pentyltrichlorosilane is obtained. The product's purity is 92.5 percent by weight as determined by gas chromatography.
[Compound]
Name
mixture
Quantity
1.5 L
Type
reactant
Reaction Step One
[Compound]
Name
pentenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
pentenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalytic solution
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3]([CH3:5])=C.CC=C(C)C.[Cl:11][SiH:12]([Cl:14])[Cl:13].[CH2:15](Cl)C=C>>[CH2:15]([Si:12]([Cl:14])([Cl:13])[Cl:11])[CH2:5][CH2:3][CH2:2][CH3:1]

Inputs

Step One
Name
mixture
Quantity
1.5 L
Type
reactant
Smiles
Step Two
Name
pentenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(=C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=C(C)C
Name
pentenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
catalytic solution
Quantity
10 mL
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[SiH](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)[Si](Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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